molecular formula C18H14N2O2 B15052223 benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B15052223
M. Wt: 290.3 g/mol
InChI Key: CLOXQAAHWIKOFC-UHFFFAOYSA-N
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Description

Benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an azo compound featuring a naphthalene moiety linked to a diazene group, which is further esterified with a benzyl group. The (E)-configuration denotes the trans arrangement of substituents around the diazene double bond (N=N).

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

benzyl N-naphthalen-2-yliminocarbamate

InChI

InChI=1S/C18H14N2O2/c21-18(22-13-14-6-2-1-3-7-14)20-19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2

InChI Key

CLOXQAAHWIKOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Biological Activity

Benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N2O2C_{19}H_{18}N_{2}O_{2} and a molecular weight of 290.3 g/mol. Its structure features a diazene functional group, characterized by a nitrogen-nitrogen double bond, and a naphthalene moiety that contributes to its aromatic properties and stability. The presence of these functional groups suggests potential reactivity with biological macromolecules such as proteins and nucleic acids.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups that can modify the compound's properties. This multi-step synthesis is crucial for tailoring the compound for specific biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar diazene structures may possess antimicrobial properties. Further investigation is required to establish the specific efficacy of this compound against various pathogens .
  • Anti-inflammatory Properties : Compounds related to this compound have shown significant anti-inflammatory activity in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .

Interaction Studies

Interaction studies are essential for understanding the reactivity of this compound with biological macromolecules. These studies aim to elucidate the compound's mechanisms of action and its potential therapeutic applications:

  • Protein Binding : Research has indicated that diazene compounds can interact with proteins, potentially influencing their function and stability.
  • Nucleic Acid Interaction : The ability of this compound to bind to nucleic acids may suggest roles in gene expression modulation or as potential anti-cancer agents.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameMolecular FormulaUnique Features
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylateC20H22N2O2C_{20}H_{22}N_{2}O_{2}Longer alkyl chain
Propyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylateC21H24N2O2C_{21}H_{24}N_{2}O_{2}Enhanced lipophilicity
Methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylateC19H20N2O2C_{19}H_{20}N_{2}O_{2}Smaller size, different substitution pattern

These compounds differ mainly in their alkyl or aryl substituents, influencing their solubility, reactivity, and biological activity. This compound is unique due to its specific arrangement of functional groups that may confer distinct properties compared to other diazenes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate

The methyl ester analog (CAS 104291-81-8, C₁₂H₁₀N₂O₂) shares the core diazene-naphthalene structure but differs in the ester substituent. Key comparisons include:

Property Benzyl Ester Methyl Ester Reference
Molecular Weight ~281.3 g/mol (estimated) 214.22 g/mol
Solubility Likely lower in polar solvents due to benzyl group More soluble in polar solvents (e.g., methanol)
Synthetic Applications Benzyl esters are often used as protecting groups in peptide synthesis; may require hydrogenolysis for deprotection Methyl esters are readily hydrolyzed under basic or acidic conditions
Stability Enhanced steric protection from the benzyl group may reduce susceptibility to nucleophilic attack More reactive toward hydrolysis or nucleophilic substitution

Mechanistic Insights : The reduction of benzyl amines using B(C₆F₅)₃-catalyzed hydrosilanes () suggests that the benzyl group in the ester could influence reactivity in analogous reactions. For instance, the benzyl carbocation formed during hydride transfer might stabilize intermediates, though this remains speculative without direct data on the diazene derivative .

Other Azo Esters and Derivatives

  • Azo Dyes with Sulfonate Groups : Compounds like methyl orange feature sulfonate substituents, which drastically enhance water solubility—a contrast to the hydrophobic benzyl ester .

Structural and Crystallographic Considerations

The benzyl group’s planarity and conjugation with the diazene moiety could lead to distinct π-π stacking interactions in the solid state compared to methyl analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate, and how can reaction efficiency be improved?

  • Methodology : Multi-step synthesis typically involves diazene formation via coupling reactions, followed by carboxylate esterification. For example, tert-butyl analogs (e.g., tert-butyl (E)-2-(ethyl(naphthalen-1-yl)carbamoyl)diazene-1-carboxylate) are synthesized using carbamoyl-diazene intermediates under inert atmospheres, with purification via column chromatography . Benzyl esterification may employ benzyl chloroformate in the presence of a base (e.g., triethylamine) to minimize side reactions . Optimization strategies include temperature control (0–25°C) and catalytic use of DMAP to enhance reaction rates.

Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Structure solution uses SHELX programs (e.g., SHELXL for refinement), which handle anisotropic displacement parameters and hydrogen bonding networks . Visualization employs ORTEP-III for thermal ellipsoid plots and WinGX for data integration . Validation tools like PLATON check for voids, twinning, and structural accuracy . For diazenyl-naphthalene derivatives, bond-length analysis (e.g., C-N and N=N distances) confirms stereochemistry .

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm for naphthalene) and ester carbonyl signals (δ ~165 ppm). 15N^{15}N NMR can resolve diazene tautomerism .
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR : Stretching frequencies for C=O (~1720 cm1^{-1}) and N=N (~1450 cm1^{-1}) verify functional groups.

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the (E)-diazene configuration in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during diazene formation. Studies on analogous compounds suggest that steric hindrance from the naphthalene ring favors the (E)-isomer by stabilizing planar geometries . Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal solvent-dependent isomerization rates .

Q. How can computational methods predict electronic properties and reactivity for this compound?

  • Methodology :

  • DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For naphthalene-diazene systems, HOMO localization on the diazene group suggests susceptibility to oxidation .
  • NBO Analysis : Evaluates hyperconjugation effects (e.g., naphthalene π-system interactions with diazene σ* orbitals) to explain stability .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, spectroscopic predictions)?

  • Methodology :

  • Error Analysis : Compare SC-XRD bond lengths (e.g., N=N ~1.25 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate basis-set limitations or crystal-packing effects .
  • Validation Protocols : Use multiple software suites (e.g., Gaussian vs. ORCA for DFT) to cross-check computational results. For NMR, predict shifts with ACD/Labs or ChemDraw and correlate with experimental data .
  • Crystallographic Re-refinement : Re-analyze diffraction data with updated software versions (e.g., SHELXL updates) to resolve historical inconsistencies .

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